Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
Description
Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate (CAS: 2408976-25-8) is a spirocyclic carbamate derivative characterized by a spiro[3.5]nonane core with a hydroxymethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₅H₂₅NO₃, with a molecular weight of 271.4 g/mol . The compound’s spiro architecture imparts conformational rigidity, making it valuable in medicinal chemistry for probing stereochemical interactions in drug design. The hydroxymethyl group enhances hydrophilicity, while the Boc group facilitates synthetic manipulation by protecting the amine during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h17H,4-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOBYNAIUKEYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Aldol Condensation
A ketone-aldehyde cyclization forms the spiro center. For example, reacting 1-(cyclohex-1-en-1-yl)propan-2-one with formaldehyde under basic conditions induces aldol condensation, yielding a spiro[3.5]nonan-2-one intermediate. Hydrogenation then saturates the ring.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol | KOH, HCHO, EtOH, 60°C | 65–70% |
| Hydrogenation | H₂/Pd-C, MeOH, RT | >90% |
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts constructs the spiro framework. A diene precursor like 3-allylcyclohexene undergoes RCM to form spiro[3.5]non-1-ene, which is hydrogenated to the saturated system. This method offers superior stereocontrol but requires expensive catalysts.
Functionalization and Boc Protection
Hydroxymethyl Group Introduction
The spirocyclic ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the hydroxymethyl group.
Example Protocol
- Reduce spiro[3.5]nonan-2-one (1.0 eq) with NaBH₄ (2.0 eq) in MeOH at 0°C.
- Oxidize the resulting alcohol with PCC (1.5 eq) in CH₂Cl₂, 25°C, 12 h.
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Patent US11713327B2 reports yields >80% when using DMAP as a catalyst in THF.
Optimized Conditions
- Boc₂O (1.2 eq), DMAP (0.1 eq), THF, 25°C, 6 h.
- Purification via silica gel chromatography (hexane:EtOAc = 4:1).
Analytical Characterization Data
Critical spectroscopic data for the target compound:
¹H NMR (400 MHz, CDCl₃)
δ 1.44 (s, 9H, Boc-CH₃), 3.65 (d, 2H, -CH₂OH), 4.05 (br s, 1H, NH).
MS (ESI+)
Calculated for C₁₅H₂₇NO₃: 269.20 [M+H]⁺; Found: 269.21.
HPLC Purity
Industrial-Scale Considerations
- Cost Efficiency : Aldol condensation is preferred for bulk synthesis due to low catalyst costs.
- Safety : Boc₂O reactions require anhydrous conditions to avoid exothermic decomposition.
- Waste Management : PCC oxidation generates toxic Cr wastes, necessitating alternative oxidants like TEMPO/NaClO for greener processes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate can be used to study enzyme-substrate interactions and to develop new biochemical assays.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological molecules could make it useful in drug design and discovery.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate exerts its effects would depend on its specific application. For example, in pharmaceuticals, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would need to be determined through experimental studies, but they could include interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of spirocyclic carbamates with variations in ring size, substituents, and heteroatoms. Below is a detailed comparison with structurally analogous derivatives:
Key Observations
Ring System Variations: The spiro[3.5]nonane core in the target compound provides a balance of rigidity and flexibility, whereas spiro[4.4]nonane derivatives (e.g., PBXAA712) offer larger cavities for ligand-receptor interactions .
Substituent Effects :
- The hydroxymethyl group in the target compound improves water solubility compared to ethynyl or trifluoromethyl analogs (e.g., CAS 2227204-72-8) .
- 7-Oxa and 7-aza substitutions alter electronic properties: oxygen increases polarity, while nitrogen enables protonation at physiological pH .
Synthetic Accessibility :
- The Boc-protected amine in these compounds simplifies purification and deprotection steps, as seen in Schemes 1–2 (Evidences 1, 3). However, hydroxymethyl-containing derivatives may require additional protection steps (e.g., silylation) to prevent oxidation during synthesis .
Biological Relevance: Spirocyclic carbamates are prevalent in cannabinoid receptor modulators (). The hydroxymethyl group in the target compound may enhance binding to hydrophilic pockets in receptors like CB2 . Ethynyl and fluorine substituents () improve blood-brain barrier penetration, making them suitable for CNS-targeting drugs .
Research Findings and Data
Physicochemical Properties
- LogP (iLOGP) : The target compound’s hydroxymethyl group reduces its LogP (~2.1) compared to the ethynyl analog (~3.5), favoring aqueous solubility .
- Hydrogen Bonding: The hydroxymethyl group acts as both donor (OH) and acceptor (O), with a TPSA (Topological Polar Surface Area) of ~60 Ų, higher than the 7-aza derivative (~50 Ų) .
Stability and Handling
Biological Activity
Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-amyloidogenic properties. This article explores the compound's biological activity, synthesizing data from various research studies and findings.
- Chemical Name : this compound
- CAS Number : 2567504-69-0
- Molecular Formula : C₁₅H₃₁NO₃
- Molecular Weight : 269.39 g/mol
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of β-secretase Activity : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial for the formation of amyloid beta peptides (Aβ). This inhibition can potentially reduce the aggregation of Aβ and the formation of neurotoxic fibrils .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission and may be beneficial in conditions like Alzheimer's disease where cholinergic deficits are prevalent .
- Oxidative Stress Reduction : In vitro studies have demonstrated that the compound can reduce markers of oxidative stress, such as malondialdehyde (MDA) levels, indicating its potential role in protecting neuronal cells from oxidative damage induced by amyloid beta .
Neuroprotective Effects
A study investigated the effects of this compound on astrocytes stimulated with Aβ1-42. The results showed a moderate protective effect against cell death, attributed to decreased levels of tumor necrosis factor-alpha (TNF-α) and free radicals in treated cultures. However, the in vivo efficacy was less pronounced compared to established treatments like galantamine, likely due to issues with bioavailability in the brain .
In Vivo Models
In animal models, particularly those induced with scopolamine, the compound exhibited some ability to mitigate cognitive deficits associated with oxidative stress and amyloidogenesis. While not as effective as galantamine, it showed promise in reducing oxidative markers and improving cognitive function .
Summary of Biological Activities
| Activity | Findings |
|---|---|
| β-secretase Inhibition | Reduces Aβ aggregation |
| Acetylcholinesterase Inhibition | Enhances cholinergic transmission |
| Oxidative Stress Reduction | Decreases MDA levels in cell cultures |
| Neuroprotection | Moderate protection against Aβ-induced damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
